2-Amino-4-nitrobenzenemethanol

Description

The exact mass of the compound 2-Amino-4-nitrobenzenemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-nitrobenzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-nitrobenzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

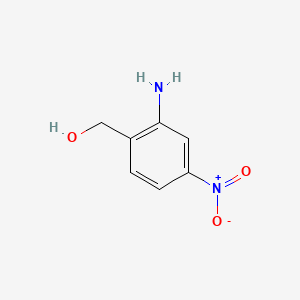

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOINKSCQYECSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229099 | |

| Record name | Benzyl alcohol, 2-amino-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78468-34-5 | |

| Record name | 2-Amino-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78468-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, 2-amino-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078468345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, 2-amino-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-nitrobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW49C87EF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid. This transformation is a crucial step in the synthesis of various pharmacologically active compounds and functional materials. The core of this process lies in the selective reduction of a carboxylic acid to a primary alcohol in the presence of other sensitive functional groups, namely a nitro group and an amino group. This document details the most effective methodology, presents quantitative data, and provides a detailed experimental protocol for this synthesis.

Core Synthesis Pathway: Selective Reduction of a Carboxylic Acid

The primary challenge in the synthesis of 2-amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid is the chemoselective reduction of the carboxylic acid group without affecting the nitro and amino functionalities. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are too reactive and would also reduce the nitro group. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF), is the reagent of choice for this transformation due to its remarkable selectivity for carboxylic acids over many other functional groups, including nitro groups.[1][2]

The reaction proceeds via the formation of an acyloxyborane intermediate from the carboxylic acid and borane. This intermediate is then further reduced by additional equivalents of borane to yield the corresponding primary alcohol after a work-up step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-amino-4-nitrobenzenemethanol.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-nitrobenzoic acid | [3] |

| Reagent | Borane-tetrahydrofuran complex (BH₃-THF) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Molar Ratio (Substrate:Reagent) | 1 : 4 | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Work-up | Methanol quench, followed by aqueous bicarbonate extraction | [3] |

| Product | (2-amino-4-nitrophenyl)methanol | [3] |

| Yield | 70% | [3] |

| Physical Appearance | Orange solid | [3] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 2-amino-4-nitrobenzenemethanol.

Materials:

-

2-amino-4-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature.[3]

-

Addition of Reducing Agent: Slowly and dropwise, add the borane-tetrahydrofuran complex solution (21.96 mL of a 1 M solution, 21.96 mmol) to the stirred solution of the carboxylic acid through the addition funnel.[3] An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture continuously for 12 hours at room temperature.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, cool the reaction mixture in an ice bath.[3] Slowly and carefully add methanol (100 mL) to quench the excess borane.[3] Vigorous hydrogen gas evolution will occur, so the addition must be done cautiously in a well-ventilated fume hood.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.[3]

-

Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).[3]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).[3]

-

Combine the organic layers and wash with brine (50 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: Suspend the resulting residue in water, filter the solid, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization:

The structure of the synthesized 2-amino-4-nitrobenzenemethanol can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H).[3]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

References

(2-amino-4-nitrophenyl)methanol chemical properties and structure

An In-Depth Technical Guide on the Core Chemical Properties and Structure of (2-amino-4-nitrophenyl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

(2-amino-4-nitrophenyl)methanol is an aromatic organic compound containing an amino group, a nitro group, and a hydroxymethyl group attached to a benzene ring.

DOT Script of the Chemical Structure:

Caption: 2D structure of (2-amino-4-nitrophenyl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (2-amino-4-nitrophenyl)methanol is provided in the tables below. It is important to note that while computed data is available, experimental data for some properties such as melting and boiling points are not consistently reported for this specific compound. Data for the related compound, 2-amino-4-nitrophenol, is included for reference where available.

Table 1: General and Computed Properties[1]

| Property | Value |

| IUPAC Name | (2-amino-4-nitrophenyl)methanol |

| CAS Number | 78468-34-5 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 92.1 Ų |

| Formal Charge | 0 |

Table 2: Experimental Physical Properties (Limited Data)

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Melting Point of 2-amino-4-nitrophenol (for reference) | 142-143 °C | [1] |

| Solubility of 2-amino-4-nitrophenol (for reference) | Soluble in hot water | [1] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of (2-amino-4-nitrophenyl)methanol are not extensively documented in publicly available literature. However, general synthetic strategies for similar compounds, such as the reduction of nitroaromatic compounds, can be adapted.

General Synthetic Approach: Reduction of a Nitroaromatic Precursor

A plausible synthetic route to (2-amino-4-nitrophenyl)methanol involves the selective reduction of one nitro group of a dinitro precursor or the reduction of a nitro-substituted benzoic acid or its ester. For instance, the reduction of 2-amino-4-nitrobenzoic acid or its corresponding methyl ester using a suitable reducing agent like lithium aluminum hydride or sodium borohydride could yield the target compound.

DOT Script of a potential synthesis workflow:

Caption: A potential synthetic route to (2-amino-4-nitrophenyl)methanol.

Purification

Purification of the final product would likely involve standard laboratory techniques such as:

-

Recrystallization: Using a suitable solvent system to obtain a crystalline solid of high purity.

-

Column Chromatography: Employing a stationary phase like silica gel and an appropriate eluent to separate the desired compound from impurities.

Spectral and Analytical Data

Biological Activity

There is limited direct research on the biological activities of (2-amino-4-nitrophenyl)methanol. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as many nitro-containing compounds are known to exhibit a wide range of activities.

Research on related nitroaromatic compounds has indicated potential for:

-

Antimicrobial Activity: Nitro compounds can undergo bioreduction to form reactive nitrogen species that can be toxic to microorganisms.[2]

-

Anticancer Activity: Some nitroimidazoles and other nitro-containing heterocycles have been investigated for their potential as anticancer agents.

-

Enzyme Inhibition: For instance, the related compound 2-amino-4-nitrophenol has been studied as a potential cyclooxygenase inhibitor.[3]

Further in vitro and in vivo studies are necessary to determine the specific biological profile of (2-amino-4-nitrophenyl)methanol.

Safety and Handling

(2-amino-4-nitrophenyl)methanol is classified as a hazardous substance. The following GHS hazard statements have been associated with it:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Spectroscopic and Synthetic Profile of 7-Oxo-7-(2-thienyl)heptanoic Acid (CAS 78468-34-5)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-Oxo-7-(2-thienyl)heptanoic acid (CAS 78468-34-5). Due to the limited availability of public experimental data for this specific compound, the spectroscopic data presented herein is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Oxo-7-(2-thienyl)heptanoic acid. These predictions are derived from computational models and analysis of analogous structures containing a thiophene ring, a ketone, and a carboxylic acid moiety.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.85 | dd | 1H | Thiophene-H5 |

| ~7.65 | dd | 1H | Thiophene-H3 |

| ~7.15 | dd | 1H | Thiophene-H4 |

| ~2.95 | t | 2H | -CH₂-C=O |

| ~2.40 | t | 2H | -CH₂-COOH |

| ~1.75 | p | 2H | -CH₂-CH₂-C=O |

| ~1.65 | p | 2H | -CH₂-CH₂-COOH |

| ~1.40 | p | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | Ketone C=O |

| ~179.5 | Carboxylic Acid C=O |

| ~144.0 | Thiophene-C2 |

| ~134.0 | Thiophene-C5 |

| ~132.0 | Thiophene-C3 |

| ~128.0 | Thiophene-C4 |

| ~43.0 | -CH₂-C=O |

| ~34.0 | -CH₂-COOH |

| ~29.0 | Aliphatic -CH₂- |

| ~28.5 | Aliphatic -CH₂- |

| ~24.5 | Aliphatic -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Thiophene) |

| 2940-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1670 | Strong | C=O stretch (Aryl ketone) |

| ~1520, ~1410 | Medium-Weak | C=C stretch (Thiophene ring) |

| ~1280 | Medium | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 226 | 40 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [C₄H₃S-C=O]⁺ (Thienoyl cation - Base Peak) |

| 115 | 60 | [M - C₄H₃S-C=O]⁺ |

| 97 | 30 | [C₅H₅O]⁺ |

| 83 | 25 | [C₄H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 7-Oxo-7-(2-thienyl)heptanoic acid.

1. Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 7-Oxo-7-(2-thienyl)heptanoic acid is the Friedel-Crafts acylation of thiophene with a heptanedioic acid derivative.

-

Materials:

-

Thiophene

-

Heptanedioic anhydride (or heptanedioyl chloride)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware

-

-

Procedure:

-

Preparation of Acylating Agent: If starting from heptanedioic acid, it can be converted to the anhydride or acid chloride using standard procedures.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride in an inert solvent like DCM. The suspension is cooled in an ice bath.

-

Formation of Acylium Ion: A solution of heptanedioic anhydride (or chloride) in DCM is added dropwise from the dropping funnel to the cooled AlCl₃ suspension. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Thiophene is then added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 7-Oxo-7-(2-thienyl)heptanoic acid.

-

2. NMR Spectroscopy Protocol

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Sample Preparation:

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

3. FT-IR Spectroscopy Protocol

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The spectrum is typically recorded in transmittance or absorbance mode.

-

4. Mass Spectrometry Protocol

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[3]

-

Ensure the sample is free of non-volatile salts or buffers.

-

-

Data Acquisition:

-

The sample is introduced into the ion source (often via direct infusion or after separation by Gas Chromatography).

-

The molecules are ionized in the gas phase by an electron beam (typically at 70 eV).[4]

-

The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5]

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

-

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and the experimental workflow for the characterization of 7-Oxo-7-(2-thienyl)heptanoic acid.

Caption: Logical relationship in the synthesis via Friedel-Crafts acylation.

Caption: Workflow for the characterization of the synthesized compound.

References

Physical properties of 2-Amino-4-nitrobenzenemethanol (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Amino-4-nitrobenzenemethanol (CAS RN: 78468-34-5), focusing on its melting point and solubility. It includes standardized experimental protocols for determining these properties and a logical workflow for their characterization.

Core Physical Properties

2-Amino-4-nitrobenzenemethanol, also known as (2-Amino-4-nitrophenyl)methanol or 2-Amino-4-nitrobenzyl alcohol, is an organic compound with the molecular formula C₇H₈N₂O₃. Its physical state is typically a solid. Quantitative data for its key physical properties are summarized below.

| Physical Property | Value | Source(s) |

| Melting Point | 178-180 °C | CAS Common Chemistry |

| Molecular Weight | 168.15 g/mol | PubChem, CAS |

| Water Solubility | Likely low | Inferred from synthesis protocols |

Experimental Protocols

The following sections detail standardized laboratory methods for the determination of the melting point and solubility of organic compounds like 2-Amino-4-nitrobenzenemethanol.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

This method is a common and accurate technique for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the 2-Amino-4-nitrobenzenemethanol sample is completely dry and finely powdered.

-

Take a capillary tube (sealed at one end) and press the open end into the powder.

-

Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be approximately 1-2 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

Ensure the thermometer is correctly positioned with the bulb level with the sample.

-

-

Measurement:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range.

-

Allow the apparatus to cool and then perform a more accurate measurement with a fresh sample.

-

Heat the block slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Data Recording:

-

The recorded range (e.g., 178-180°C) is the melting point.

-

For high accuracy, repeat the determination with a fresh sample until consistent values are obtained.

-

Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule. The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

Methodology: Systematic Solubility Testing

This procedure involves testing the solubility of the compound in a sequence of solvents to classify it.

-

Sample Preparation:

-

Place approximately 25 mg of 2-Amino-4-nitrobenzenemethanol into a small test tube.

-

-

Test 1: Water (H₂O)

-

Add 0.75 mL of deionized water to the test tube in small portions.

-

After each addition, shake the tube vigorously for 60 seconds.

-

Observe if the compound dissolves completely. If it does, the compound is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

-

-

Test 2: 5% Sodium Hydroxide (NaOH) (For water-insoluble compounds)

-

If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous NaOH.

-

Shake vigorously. Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a phenol.

-

-

Test 3: 5% Sodium Bicarbonate (NaHCO₃) (For NaOH-soluble compounds)

-

If the compound dissolves in NaOH, test a fresh sample in 5% NaHCO₃.

-

Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid. Phenols are typically not acidic enough to dissolve in NaHCO₃.

-

-

Test 4: 5% Hydrochloric Acid (HCl) (For water-insoluble compounds)

-

If the compound is insoluble in water and NaOH, test a fresh sample in 0.75 mL of 5% HCl.

-

Shake vigorously. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.

-

-

Test 5: Concentrated Sulfuric Acid (H₂SO₄) (For compounds insoluble in previous solvents)

-

If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated H₂SO₄.

-

Most compounds containing oxygen, nitrogen, or double/triple bonds will dissolve in concentrated sulfuric acid. Alkanes and some aromatic compounds are insoluble.

-

Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of an unknown organic solid, such as 2-Amino-4-nitrobenzenemethanol.

An In-depth Technical Guide to 2-Amino-4-nitrobenzenemethanol: A Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzenemethanol (CAS No. 78468-34-5), a valuable chemical intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in the construction of heterocyclic scaffolds of medicinal importance.

Core Concepts and Properties

2-Amino-4-nitrobenzenemethanol, also known as (2-amino-4-nitrophenyl)methanol or 2-amino-4-nitrobenzyl alcohol, is a solid organic compound.[1][2][3] Its molecular structure, featuring an amino group, a nitro group, and a benzylic alcohol, makes it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [4][5] |

| Appearance | Orange solid[6] |

| Melting Point | 178-180 °C[7] |

| CAS Number | 78468-34-5[7] |

| 1H NMR (400 MHz, DMSO-d6) | δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H)[6] |

| Solubility | Soluble in ethanol, diethyl ether, and acetic acid.[8] |

Synthesis of 2-Amino-4-nitrobenzenemethanol

The most commonly cited synthesis of 2-Amino-4-nitrobenzenemethanol involves the reduction of 2-amino-4-nitrobenzoic acid.[6] The detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

This procedure outlines the reduction of the carboxylic acid functionality of 2-amino-4-nitrobenzoic acid to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

-

2-Amino-4-nitrobenzoic acid

-

Tetrahydrofuran (THF), anhydrous

-

Borane-tetrahydrofuran complex (BH₃-THF) solution

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature in a round-bottom flask equipped with an addition funnel and a magnetic stirrer.[6]

-

Slowly add borane-tetrahydrofuran complex (21.96 mL of a 1.0 M solution, 21.96 mmol) dropwise to the stirred solution via the addition funnel.[6]

-

Stir the reaction mixture continuously for 12 hours at room temperature.[6]

-

Upon completion of the reaction, cool the mixture in an ice bath.[6]

-

Slowly and carefully add methanol (100 mL) to quench the excess borane complex.[6]

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.[6]

-

Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).[6]

-

Extract the aqueous layer with ether (3 x 75 mL).[6]

-

Combine the organic layers and wash with brine (50 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Suspend the resulting residue in water, collect the solid by filtration, and dry to afford 2-Amino-4-nitrobenzenemethanol as an orange solid (650 mg, 70% yield).[6]

Application in the Synthesis of Heterocyclic Compounds

2-Amino-4-nitrobenzenemethanol serves as a key precursor for the synthesis of various heterocyclic compounds. A primary application involves its conversion to 2-amino-4-nitrobenzaldehyde, which can then undergo the Friedländer synthesis to produce substituted quinolines. Quinolines are a significant class of N-heterocycles with a wide range of biological activities.

Logical Workflow for Quinolone Synthesis

The overall strategy involves a two-step process: the oxidation of the benzylic alcohol to an aldehyde, followed by the cyclocondensation of the aldehyde with a ketone containing an α-methylene group.

Step 1: Oxidation to 2-Amino-4-nitrobenzaldehyde

The selective oxidation of the primary alcohol in 2-Amino-4-nitrobenzenemethanol to the corresponding aldehyde is a crucial step. While a specific protocol for this substrate is not detailed in the literature, various methods for the oxidation of benzylic alcohols can be employed. A common and mild method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Hypothetical Experimental Protocol: Oxidation with MnO₂

This protocol is based on standard procedures for the oxidation of benzylic alcohols.

Materials:

-

2-Amino-4-nitrobenzenemethanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform

-

Celite® or other filtration aid

Procedure:

-

To a stirred solution of 2-Amino-4-nitrobenzenemethanol in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 equivalents by weight).

-

Stir the suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield crude 2-amino-4-nitrobenzaldehyde, which can be used in the next step with or without further purification.

Step 2: Friedländer Synthesis of 7-Nitroquinolines

The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl.[1][9][10] This reaction provides a direct route to substituted quinolines.

Experimental Protocol: Friedländer Synthesis

This protocol describes the base-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with a ketone to form a 7-nitroquinoline derivative.

Materials:

-

2-Amino-4-nitrobenzaldehyde

-

A ketone (e.g., acetone, ethyl acetoacetate, acetylacetone)

-

Ethanol or Methanol

-

A base (e.g., sodium hydroxide, potassium hydroxide, or piperidine)

Procedure:

-

Dissolve 2-amino-4-nitrobenzaldehyde and the ketone (typically 1.1 to 2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of the base to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can range from a few hours to 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 7-nitroquinoline derivative.

Potential Biological Significance of Derivatives

While 2-Amino-4-nitrobenzenemethanol itself is a synthetic intermediate, the heterocyclic scaffolds derived from it, such as quinolines, are of significant interest to drug development professionals. The nitro group, in particular, is a common feature in many bioactive molecules and can act as both a pharmacophore and a toxicophore.[11] Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] The synthesis of a library of 7-nitroquinoline derivatives from 2-Amino-4-nitrobenzenemethanol could, therefore, lead to the discovery of novel therapeutic agents.

For instance, many quinoline-based compounds are known to intercalate into DNA or inhibit key enzymes such as topoisomerases, which are crucial for cell replication. This mechanism is often exploited in the development of anticancer drugs. While no specific signaling pathways have been directly linked to derivatives of 2-Amino-4-nitrobenzenemethanol in the available literature, the general biological activities of nitroaromatics and quinolines suggest that compounds synthesized from this intermediate could potentially modulate pathways involved in cell proliferation, microbial growth, or inflammatory responses.

Conclusion

2-Amino-4-nitrobenzenemethanol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems. Its straightforward synthesis and the reactivity of its functional groups allow for its use as a building block in the preparation of substituted quinolines and other related scaffolds. The established biological importance of these target molecules makes 2-Amino-4-nitrobenzenemethanol a compound of considerable interest for researchers in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological evaluation of its derivatives are likely to yield new and valuable scientific insights.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and First Synthesis of (2-amino-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-amino-4-nitrophenyl)methanol is a substituted benzyl alcohol of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the amino, nitro, and hydroxyl functional groups. This technical guide provides a comprehensive overview of the compound, with a focus on its initial synthesis. While a singular "discovery" event is not documented, this guide postulates a plausible first synthetic route via the selective reduction of 2-amino-4-nitrobenzoic acid. Detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow are presented to aid researchers in the preparation and study of this compound.

Introduction

The precise historical discovery of (2-amino-4-nitrophenyl)methanol is not well-documented in scientific literature, suggesting it was likely first synthesized as an intermediate in a larger research program rather than being an isolated discovery. Its structural features, however, make it a molecule of significant academic and industrial interest. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, in conjunction with a reactive benzylic alcohol, provides multiple avenues for further chemical modification.

This guide focuses on a logical and efficient pathway for the first synthesis of (2-amino-4-nitrophenyl)methanol, predicated on the selective reduction of a commercially available starting material.

Proposed First Synthesis Pathway

The most probable first synthesis of (2-amino-4-nitrophenyl)methanol involves the selective reduction of the carboxylic acid functionality of 2-amino-4-nitrobenzoic acid. This approach is favored due to the availability of the starting material and the existence of reducing agents capable of selectively targeting the carboxylic acid in the presence of a nitro group. Reagents such as borane-tetrahydrofuran complex (B₂H₆/THF) or lithium aluminium hydride (LiAlH₄) are suitable for this transformation. Care must be taken with LiAlH₄, as it can sometimes reduce aromatic nitro groups, but under controlled conditions, selective reduction of the carboxylic acid is achievable.

Logical Relationship of the Synthesis

Caption: Proposed synthesis of (2-amino-4-nitrophenyl)methanol.

Data Presentation

The following table summarizes the key quantitative data for (2-amino-4-nitrophenyl)methanol.

| Property | Value | Reference |

| IUPAC Name | (2-amino-4-nitrophenyl)methanol | PubChem[1] |

| CAS Number | 78468-34-5 | PubChem[1] |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Melting Point | 178-180 °C | ChemicalBook[2] |

| Appearance | Solid | - |

| Predicted ¹H NMR | See Section 5 for detailed assignments | - |

| Predicted ¹³C NMR | See Section 5 for detailed assignments | - |

| Predicted IR (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1520 & 1340 (NO₂) | - |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the first synthesis of (2-amino-4-nitrophenyl)methanol.

Synthesis of (2-amino-4-nitrophenyl)methanol via Reduction of 2-amino-4-nitrobenzoic acid

Materials:

-

2-amino-4-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend 2-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) in anhydrous THF (50 mL).

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex (30 mL of a 1 M solution in THF, 30 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol (10 mL).

-

Workup: Acidify the mixture to pH ~2 with 1 M hydrochloric acid. Remove the THF by rotary evaporation.

-

Extraction: Add ethyl acetate (50 mL) to the aqueous residue and neutralize with a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (2-amino-4-nitrophenyl)methanol as a solid.

Experimental Workflow

Caption: Workflow for the synthesis of (2-amino-4-nitrophenyl)methanol.

Predicted Characterization Data

The following are predicted spectroscopic data for (2-amino-4-nitrophenyl)methanol based on its chemical structure and data from analogous compounds.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.95 (d, J = 2.4 Hz, 1H, Ar-H ortho to NO₂)

-

δ 7.75 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H meta to NO₂ and ortho to CH₂OH)

-

δ 6.80 (d, J = 8.8 Hz, 1H, Ar-H ortho to NH₂)

-

δ 5.50 (s, 2H, NH₂)

-

δ 5.30 (t, J = 5.6 Hz, 1H, OH)

-

δ 4.50 (d, J = 5.6 Hz, 2H, CH₂OH)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 152.0 (C-NH₂)

-

δ 145.0 (C-NO₂)

-

δ 138.0 (C-CH₂OH)

-

δ 127.0 (CH ortho to NO₂)

-

δ 125.0 (CH meta to NO₂)

-

δ 112.0 (CH ortho to NH₂)

-

δ 62.0 (CH₂OH)

-

-

FTIR (KBr, cm⁻¹):

-

3450-3300 (N-H stretching of primary amine)

-

3350-3200 (O-H stretching of alcohol)

-

3100-3000 (aromatic C-H stretching)

-

2950-2850 (aliphatic C-H stretching)

-

~1620 (N-H bending)

-

~1590, 1480 (aromatic C=C stretching)

-

~1520 (asymmetric NO₂ stretching)

-

~1340 (symmetric NO₂ stretching)

-

~1050 (C-O stretching of primary alcohol)

-

Conclusion

While the historical first synthesis of (2-amino-4-nitrophenyl)methanol is not explicitly detailed in the literature, a plausible and efficient route has been presented based on established synthetic methodologies. The selective reduction of 2-amino-4-nitrobenzoic acid provides a direct pathway to the target compound. The detailed experimental protocol and compiled characterization data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile molecule.

References

A Comprehensive Technical Guide to the Theoretical and Computational Characterization of 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-Amino-4-nitrobenzenemethanol. While direct computational studies on this specific molecule are not extensively available in public literature, this document establishes a predictive framework based on established computational workflows and experimental data for the target molecule and its structural analogs. This guide summarizes key molecular properties, outlines detailed experimental protocols for its synthesis and characterization, and presents a comprehensive theoretical analysis workflow. The included data, presented in structured tables and visualized through logical diagrams, is intended to serve as a valuable resource for researchers engaged in the study of nitroaromatic compounds and their potential applications in medicinal chemistry and materials science.

Introduction

2-Amino-4-nitrobenzenemethanol, a substituted nitroaniline derivative, possesses a unique combination of functional groups—an amino group, a nitro group, and a hydroxymethyl group—that make it a molecule of significant interest for theoretical and experimental investigation. The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" electronic system, which can lead to interesting optical and electronic properties. The hydroxymethyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the molecule's solid-state structure and solubility.

Understanding the structural, electronic, and spectroscopic properties of 2-Amino-4-nitrobenzenemethanol is crucial for elucidating its reactivity, potential biological activity, and suitability for various applications. Computational chemistry provides a powerful toolkit for predicting and interpreting these properties at the molecular level. This guide will explore the application of these computational methods to 2-Amino-4-nitrobenzenemethanol.

Molecular Properties and Identification

A summary of the key physicochemical properties of 2-Amino-4-nitrobenzenemethanol is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 78468-34-5 | [1] |

| IUPAC Name | (2-amino-4-nitrophenyl)methanol | [1] |

| Synonyms | 2-Amino-4-nitrobenzyl alcohol | [1] |

| Appearance | Solid | - |

| XLogP3 | 1.2 | [1] |

Experimental Protocols

Synthesis of 2-Amino-4-nitrobenzenemethanol

A common method for the synthesis of 2-Amino-4-nitrobenzenemethanol involves the reduction of 2-amino-4-nitrobenzoic acid. A detailed experimental protocol is outlined below.

Workflow for the Synthesis of 2-Amino-4-nitrobenzenemethanol

Detailed Methodology:

-

Dissolution: Dissolve 2-amino-4-nitrobenzoic acid in tetrahydrofuran (THF) at room temperature.

-

Reduction: Slowly add borane-tetrahydrofuran complex (BH₃-THF) to the solution.

-

Reaction: Stir the mixture continuously for 12 hours at room temperature.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the reaction.

-

Workup: Concentrate the mixture and then transfer it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and concentrate it under reduced pressure. Suspend the resulting residue in water, filter, and dry to obtain the final product.

Theoretical and Computational Studies: A Predictive Framework

Due to the limited availability of direct computational studies on 2-Amino-4-nitrobenzenemethanol, this section outlines a standard and robust computational workflow that can be applied to characterize the molecule. The expected results are discussed based on findings for structurally similar compounds.

General Computational Workflow

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). This process yields the optimized bond lengths, bond angles, and dihedral angles. For 2-Amino-4-nitrobenzenemethanol, one would expect the aromatic ring to be largely planar, with the nitro and amino groups potentially showing slight out-of-plane twisting.

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Once the geometry is optimized, a frequency calculation can be performed to predict the vibrational spectra (FT-IR and Raman). This analysis helps in the assignment of experimentally observed spectral bands to specific molecular vibrations. Table 2 provides a summary of expected characteristic vibrational frequencies for 2-Amino-4-nitrobenzenemethanol based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-O (nitro) | Asymmetric Stretching | 1500 - 1570 |

| N-O (nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (amine) | Stretching | 1250 - 1350 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

Electronic Properties (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. For 2-Amino-4-nitrobenzenemethanol, the "push-pull" nature of the amino and nitro groups is expected to result in a significant charge-transfer band in the UV-Vis spectrum.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be invaluable in interpreting experimental ¹H and ¹³C NMR spectra. Table 3 shows the experimentally reported ¹H NMR data for 2-Amino-4-nitrobenzenemethanol.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H (aromatic) | 7.46 | d | 2.0 |

| H (aromatic) | 7.38-7.35 | m | - |

| NH₂ | 5.57 | s | - |

| OH | 5.34 | t | 5.4 |

| CH₂ | 4.43 | d | 5.5 |

Solvent: DMSO-d₆, Frequency: 400 MHz

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. For 2-Amino-4-nitrobenzenemethanol, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In the MEP map of 2-Amino-4-nitrobenzenemethanol, negative potential (red/yellow) is expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites for electrophilic attack. Positive potential (blue) is anticipated around the amino group's hydrogen atoms, suggesting sites for nucleophilic attack.

Potential Applications in Drug Development

Nitroaromatic compounds are present in a number of approved drugs and are known to exhibit a wide range of biological activities. The functional groups present in 2-Amino-4-nitrobenzenemethanol suggest several avenues for its potential application in drug development:

-

Scaffold for Synthesis: It can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic properties.

-

Bioisosteric Replacement: The nitro group can sometimes act as a bioisostere for other functional groups in drug candidates.

-

Prodrug Design: The nitro group can be bioreduced in hypoxic environments, a characteristic that is exploited in the design of prodrugs for targeting cancer cells.

A generalized workflow for the initial stages of drug discovery involving a novel compound like 2-Amino-4-nitrobenzenemethanol is depicted below.

Drug Discovery Workflow

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches for the characterization of 2-Amino-4-nitrobenzenemethanol. While direct computational data for this molecule is sparse, a robust predictive framework has been established based on established methodologies and data from analogous compounds. The presented information on molecular properties, synthesis, and a detailed computational workflow is intended to facilitate further research into this and related nitroaromatic compounds. The insights gained from such studies will be invaluable for advancing their potential applications in medicinal chemistry, materials science, and other scientific disciplines.

References

Safety, handling, and MSDS for 2-Amino-4-nitrobenzenemethanol

An In-depth Technical Guide to the Safety, Handling, and Properties of 2-Amino-4-nitrobenzenemethanol

This technical guide provides comprehensive safety, handling, and toxicological information for 2-Amino-4-nitrobenzenemethanol (CAS RN: 78468-34-5), a compound of interest for researchers, scientists, and professionals in drug development. Due to its chemical structure, containing both amino and nitro functional groups on a benzene ring, specific precautions are necessary to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

2-Amino-4-nitrobenzenemethanol, also known as 2-Amino-4-nitrobenzyl alcohol, is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2], Apollo Scientific[1] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| Appearance | Solid | CymitQuimica |

| CAS Number | 78468-34-5 | PubChem[2], Apollo Scientific[1] |

| Purity | 97% | CymitQuimica |

| InChI | InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2 | CymitQuimica |

| InChI Key | NFOINKSCQYECSI-UHFFFAOYSA-N | CymitQuimica |

| XLogP3 | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 168.05349212 Da | PubChem[2] |

| Monoisotopic Mass | 168.05349212 Da | PubChem[2] |

| Topological Polar Surface Area | 92.1 Ų | PubChem[2] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 169 | PubChem[2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-nitrobenzenemethanol is classified as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

(Source: PubChem[2], Apollo Scientific[1])

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA) and includes:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

(Source: PubChem)

Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure and ensure the stability of the compound.

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]

-

Use in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when handling this substance.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

-

Store in original, tightly sealed containers.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Protect from environmental extremes.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

Spill Response:

-

Clean up all spills immediately.[1]

-

Avoid breathing dust and contact with skin and eyes.[1]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

-

For dry spills, use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[1]

-

For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal.[1]

-

Wash the spill area with large amounts of water and prevent runoff into drains.[1]

Fire Fighting Measures:

-

The substance is non-combustible, but containers may burn.[1]

-

Use extinguishing media suitable for the surrounding area.[1]

-

In case of fire, wear breathing apparatus and protective gloves.[1]

-

May emit corrosive fumes when heated.[1]

Experimental Protocols

General Synthesis of (2-amino-4-nitrophenyl)methanol:

This procedure describes the reduction of 2-amino-4-nitrobenzoic acid to yield (2-amino-4-nitrophenyl)methanol.

-

Materials: 2-amino-4-nitrobenzoic acid, Tetrahydrofuran (THF), Borane-tetrahydrofuran complex (BH₃-THF), Methanol, Saturated aqueous sodium bicarbonate solution, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in THF (20 mL) at room temperature.

-

Slowly add BH₃-THF (21.96 mL, 21.96 mmol) dropwise.

-

Stir the reaction mixture continuously for 12 hours at room temperature.

-

After completion, cool the mixture in an ice bath and slowly add methanol (100 mL) to quench the reaction.

-

Concentrate the reaction mixture and transfer the residue to a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Suspend the residue in water, filter, and dry to obtain (2-amino-4-nitrophenyl)methanol as an orange solid (650 mg, 70% yield).

-

-

Characterization: The product can be characterized by ¹H NMR spectroscopy.

Visualizations

The following diagrams illustrate key workflows for handling 2-Amino-4-nitrobenzenemethanol safely.

Caption: General laboratory workflow for safely handling 2-Amino-4-nitrobenzenemethanol.

Caption: Emergency response workflow for spills and personal exposure to 2-Amino-4-nitrobenzenemethanol.

References

Synonyms and alternative names for 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrobenzenemethanol, a nitroaromatic compound with potential applications in various fields of chemical and biological research. This document consolidates information on its nomenclature, physicochemical properties, synthesis, and analytical characterization, and explores its potential biological significance.

Nomenclature and Identification

2-Amino-4-nitrobenzenemethanol is identified by several synonyms and registry numbers across various chemical databases. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Alternative Names for 2-Amino-4-nitrobenzenemethanol

| Identifier Type | Identifier | Source |

| Systematic Name | 2-Amino-4-nitrobenzenemethanol | |

| IUPAC Name | (2-amino-4-nitrophenyl)methanol | [1][2] |

| CAS Registry Number | 78468-34-5 | [1][3] |

| Common Synonyms | 2-Amino-4-nitrobenzyl alcohol | [1][3] |

| (2-Amino-4-nitro-phenyl)methanol | [3] | |

| Benzenemethanol, 2-amino-4-nitro- | [3] | |

| 2-(Hydroxymethyl)-5-nitroaniline | [3] | |

| (2-azanyl-4-nitro-phenyl)methanol | [3] | |

| PubChem CID | 54198 | [1] |

| European Community (EC) Number | 687-957-3 | [1] |

| DSSTox Substance ID | DTXSID20229099 | [1] |

| InChI | InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2 | [1][3] |

| InChIKey | NFOINKSCQYECSI-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)CO | [1][4] |

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of 2-Amino-4-nitrobenzenemethanol are summarized in Table 2. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical and Spectroscopic Properties of 2-Amino-4-nitrobenzenemethanol

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| Appearance | Orange solid | [4] |

| Melting Point | 178-180 °C | [2] |

| Purity (typical) | 97% | [3] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H) | [4] |

| Topological Polar Surface Area | 92.1 Ų | [1][2] |

| XLogP3 | 1.2 | [1][2] |

Synthesis of 2-Amino-4-nitrobenzenemethanol

A general and effective method for the synthesis of (2-amino-4-nitrophenyl)methanol involves the reduction of 2-amino-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 2-Amino-4-nitrobenzoic acid

This protocol is adapted from a reported synthesis.[4]

Materials:

-

2-amino-4-nitrobenzoic acid

-

Tetrahydrofuran (THF), anhydrous

-

Borane-tetrahydrofuran complex (BH3-THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature in a flask equipped with an addition funnel.

-

Slowly add borane-tetrahydrofuran complex (21.96 mL of a 1.0 M solution, 21.96 mmol) dropwise via the addition funnel.

-

Stir the reaction mixture continuously for 12 hours at room temperature.

-

After completion, cool the mixture in an ice bath.

-

Slowly add methanol (100 mL) to quench the reaction.

-

Concentrate the reaction mixture under reduced pressure.

-

Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in water, filter the solid, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-4-nitrobenzenemethanol from 2-amino-4-nitrobenzoic acid.

Biological Activity and Potential Applications

While specific biological studies on 2-Amino-4-nitrobenzenemethanol are not extensively reported in the literature, the broader class of nitroaromatic compounds is known for a wide range of biological activities. These activities are often attributed to the nitro group, which can be metabolically reduced to form reactive intermediates.

Nitro-containing molecules have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[5][6] The general mechanism of action for their antimicrobial properties is believed to involve the intracellular reduction of the nitro group, leading to the formation of toxic radical species that can damage DNA and other vital cellular components, ultimately causing cell death.[5][6]

Furthermore, some nitroaromatic compounds have shown potential as anticancer agents.[2] Their cytotoxicity against cancer cell lines suggests that they could serve as scaffolds for the development of new chemotherapeutic agents.

It is important to note that the biological activity of a specific nitroaromatic compound is highly dependent on its overall structure, including the nature and position of other substituents on the aromatic ring. Therefore, while the existing literature on related compounds provides a basis for potential applications, dedicated in vitro and in vivo studies are required to elucidate the specific biological profile of 2-Amino-4-nitrobenzenemethanol. Currently, there is a lack of published data on its cytotoxicity, antimicrobial spectrum, or its effects on specific signaling pathways.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-nitrobenzenemethanol is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-4-nitrobenzenemethanol is a readily synthesizable compound with a well-defined chemical structure. While its biological activities have not been extensively explored, the known pharmacological profiles of related nitroaromatic compounds suggest that it may possess interesting properties relevant to drug discovery, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation of its chemical and physical properties to facilitate further investigation into its potential therapeutic applications. Future research should focus on a systematic evaluation of its biological activity and mechanism of action to fully understand its potential in drug development.

References

- 1. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-AMINO-4-NITROBENZENEMETHANOL | 78468-34-5 [chemicalbook.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4-nitrobenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Amino-4-nitrobenzenemethanol as a versatile starting material in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of an amino group, a nitro group, and a benzylic alcohol functionality makes this compound a valuable building block for creating diverse molecular architectures, particularly quinazolines and their derivatives, which are of significant interest in medicinal chemistry.

Introduction

2-Amino-4-nitrobenzenemethanol is a readily available aromatic compound that serves as a key precursor for the construction of fused heterocyclic systems. The strategic placement of the amino and hydroxymethyl groups ortho to each other allows for facile cyclization reactions, while the electron-withdrawing nitro group can be used to modulate the electronic properties of the final molecule or can be further functionalized. This document outlines a representative protocol for the synthesis of 7-nitroquinazolines, a class of compounds with a wide range of biological activities.

Synthesis of 2-Amino-4-nitrobenzenemethanol

The starting material, (2-amino-4-nitrophenyl)methanol, can be synthesized from 2-amino-4-nitrobenzoic acid via reduction.

Experimental Protocol: Synthesis of (2-amino-4-nitrophenyl)methanol[1]

A solution of 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in tetrahydrofuran (THF, 20 mL) is prepared at room temperature. To this solution, borane-tetrahydrofuran complex (BH3-THF, 21.96 mL, 21.96 mmol) is added slowly and dropwise. The reaction mixture is stirred for 12 hours at room temperature. Following the completion of the reaction, it is cooled in an ice bath, and methanol (100 mL) is carefully added to quench the reaction. The mixture is then concentrated, and the resulting residue is taken up in a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated. The residue is then suspended in water, filtered, and dried to yield (2-amino-4-nitrophenyl)methanol.

Table 1: Synthesis of 2-Amino-4-nitrobenzenemethanol

| Reactant | Moles (mmol) | Reagent | Volume (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-amino-4-nitrobenzoic acid | 5.49 | BH3-THF | 21.96 | 12 | Room Temperature | 70 |

Experimental Workflow for the Synthesis of 2-Amino-4-nitrobenzenemethanol

Caption: Workflow for the synthesis of the starting material.

Synthesis of 7-Nitroquinazolines

A common and efficient method for the synthesis of quinazolines from 2-aminobenzyl alcohol derivatives is the reaction with orthoesters in the presence of an acid catalyst. This approach allows for the one-pot construction of the quinazoline ring system.

Representative Experimental Protocol: Synthesis of 2-Substituted-7-nitroquinazolines

To a solution of (2-amino-4-nitrophenyl)methanol (1.0 mmol) in a suitable solvent such as ethanol (10 mL), is added an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 1.2 mmol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted-7-nitroquinazoline.

Table 2: Representative Synthesis of 2-Substituted-7-nitroquinazolines

| Starting Material | Orthoester | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| (2-amino-4-nitrophenyl)methanol | Triethyl orthoformate | p-TsOH | Ethanol | Reflux | 4-8 | 75-85 |

| (2-amino-4-nitrophenyl)methanol | Triethyl orthoacetate | p-TsOH | Ethanol | Reflux | 6-10 | 70-80 |

Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.

Proposed Reaction Pathway for the Synthesis of 7-Nitroquinazolines

Caption: Proposed reaction pathway for quinazoline synthesis.

Synthesis of Other Heterocyclic Compounds

The versatile nature of 2-Amino-4-nitrobenzenemethanol allows for its use in the synthesis of other heterocyclic systems, such as benzoxazines. The reaction typically involves condensation with an aldehyde or ketone.

Conceptual Protocol: Synthesis of 7-Nitro-1,2-dihydro-4H-3,1-benzoxazines